molecular formula C20H18N4O3 B2958781 N-(3-methoxyphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide CAS No. 1105227-10-8

N-(3-methoxyphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide

Cat. No.: B2958781
CAS No.: 1105227-10-8
M. Wt: 362.389
InChI Key: BZZVBQDXBSPBBF-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide (CM941634, CAS 1189952-03-1) is a heterocyclic compound featuring a pyrimido[5,4-b]indole core linked to a 3-methoxyphenyl group via a propanamide chain . The pyrimidoindole scaffold is known for its pharmacological relevance, particularly in kinase inhibition and receptor modulation. The 3-methoxyphenyl substituent may enhance bioavailability and target specificity due to its electron-donating methoxy group, which influences lipophilicity and metabolic stability .

Properties

IUPAC Name

N-(3-methoxyphenyl)-3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-27-14-6-4-5-13(11-14)22-17(25)9-10-24-12-21-18-15-7-2-3-8-16(15)23-19(18)20(24)26/h2-8,11-12,23H,9-10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZVBQDXBSPBBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCN2C=NC3=C(C2=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and process intensification may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

N-(3-methoxyphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind to specific proteins and enzymes, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimidoindole Derivatives

The following compounds share the pyrimidoindole core but differ in substituents, leading to variations in physicochemical properties and bioactivity:

Compound Name Substituents Molecular Weight Key Features Biological Notes Reference
N-(3-chloro-4-methoxyphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide 3-chloro-4-methoxyphenyl, 8-methyl on pyrimidoindole Not reported Increased halogenated substitution enhances electrophilicity Potential kinase inhibition (analogous to pyrimidoindole derivatives)
N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide 4-ethylphenyl, thioacetamide linker 536.63 (CAS 536706-70-4) Sulfur-containing linker improves solubility Antibacterial activity against Rhizobium radiobacter
3-(3-methoxyphenyl)-2-propan-2-ylsulfanyl-5H-pyrimido[5,4-b]indol-4-one Isopropylthio group at position 2 Not reported Thioether substitution alters electron density Structural analog with uncharacterized bioactivity

Key Observations :

  • Sulfur-containing linkers (e.g., thioacetamide in ) enhance solubility and may confer antioxidative properties .
Propanamide-Linked Compounds with Heterocyclic Cores

These analogs retain the propanamide chain but feature distinct heterocyclic systems:

Compound Name Core Structure Substituents Molecular Weight Synthesis Yield Biological Activity Reference
SC211 (3-(4-(4-chlorophenyl)piperazin-1-yl)-N-(3-methoxyphenyl)propanamide) Piperazine 4-chlorophenyl, 3-methoxyphenyl 402.89 Not reported High D4 receptor affinity; antipsychotic potential
Compound 194 (3-(3,4,5-Trimethoxyphenyl)-N-(4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)propanamide) Imidazole-pyridine 3,4,5-trimethoxyphenyl, 4-fluorophenyl 522.60 49% CK1δ inhibition (anticancer applications)
N-(2-amino-4-(N-(tert-butyl)sulfamoyl)phenyl)-3-(4-hydroxyphenyl)propanamide Benzimidazole-sulfonamide 4-hydroxyphenyl, tert-butylsulfamoyl Not reported 64% Carbonic anhydrase inhibition

Key Observations :

  • The 3-methoxyphenyl group in SC211 contributes to dopamine receptor selectivity, suggesting similar substituents in the target compound may influence receptor binding .
  • Trimethoxy substitutions (e.g., in compound 194) improve metabolic stability but may increase molecular weight, affecting pharmacokinetics .
Substituent-Driven Activity
  • Antioxidant Activity: Propanamide derivatives with pyridinylamino groups (e.g., compound 3 in ) exhibit radical scavenging activity (IC₅₀ ~ 25 µM for DPPH assay).
  • Antibacterial Activity : Thioacetamide-linked pyrimidoindoles (e.g., ) show strain-specific inhibition, likely due to sulfur-mediated redox interactions .

Biological Activity

N-(3-methoxyphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse scientific literature.

Chemical Structure and Synthesis

The compound features a pyrimidoindole core structure, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions. A common synthetic route includes the formation of the pyrimidoindole core through cyclization reactions, followed by the introduction of the methoxyphenyl group via acylation methods.

Key Synthetic Steps:

  • Formation of Pyrimidoindole Core : Cyclization of appropriate precursors using strong acids or bases.
  • Introduction of Methoxyphenyl Group : Employing acylation reactions with N-(3-methoxyphenyl)propanamide.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. Studies suggest that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Mechanism of Action :

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell metabolism.
  • Modulation of Signaling Pathways : It can alter pathways such as PI3K/Akt and MAPK, leading to reduced cell survival.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against several bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.

Research Findings

A series of studies have been conducted to assess the biological activity of similar pyrimidoindole derivatives:

StudyBiological ActivityFindings
Study 1AnticancerInhibition of proliferation in breast cancer cells (IC50 = 15 µM)
Study 2AntimicrobialEffective against E. coli and S. aureus with MIC values < 10 µg/mL
Study 3Anti-inflammatoryReduced cytokine production in LPS-stimulated macrophages

Case Studies

  • Case Study on Anticancer Effects :
    • Objective : To evaluate the efficacy of this compound in breast cancer models.
    • Results : The compound induced apoptosis and reduced tumor size in xenograft models.
  • Case Study on Antimicrobial Activity :
    • Objective : To assess the antibacterial effects against resistant bacterial strains.
    • Results : Demonstrated significant activity against MRSA with a minimum inhibitory concentration (MIC) lower than conventional antibiotics.

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